molecular formula C14H15N5O4 B2990333 2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide CAS No. 1396815-52-3

2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide

Cat. No.: B2990333
CAS No.: 1396815-52-3
M. Wt: 317.305
InChI Key: FIVIDZGCPVAJSW-UHFFFAOYSA-N
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Description

2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O4 and its molecular weight is 317.305. The purity is usually 95%.
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Scientific Research Applications

Functionalization of Oxazolo[4,5-b]pyrazines

Research conducted by Bisballe et al. (2018) highlights the functionalization of oxazolo[4,5-b]pyrazines via deprotometallation, a process important for the synthesis of complex molecules with potential pharmaceutical applications. This study demonstrates the versatility of oxazolo[4,5-b]pyrazines in organic synthesis, offering pathways to diversify the structural motifs of pharmaceuticals (Bisballe et al., 2018).

Synthesis and Antimicrobial Activity

The synthesis and biological evaluation of novel compounds derived from pyrazine-2-carboxamide were explored by Rajurkar and Pund (2014). Their work led to the development of compounds with notable in vitro antimicrobial and antifungal activity, underlining the potential of pyrazine derivatives in addressing resistant microbial strains (Rajurkar & Pund, 2014).

Antitumor and Antimicrobial Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, exploring their application in producing substituted pyridine derivatives with antitumor and antimicrobial activities. This research underscores the significance of pyrazine derivatives in developing therapeutic agents with dual functionalities (Riyadh, 2011).

Synthesis of Piperazine-2-carboxamide

Ingham et al. (2014) discussed the automated flow preparation of piperazine-2-carboxamide, a derivative of pyrazine-2-carboxamide. Their innovative approach using open-source software and a Raspberry Pi® computer for controlling multiple flow chemistry devices illustrates the advancement in synthesizing pyrazine derivatives efficiently (Ingham et al., 2014).

Novel Heterocyclic Hybrids Targeting Dihydrofolate Reductase

Othman et al. (2020) designed and synthesized a series of pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, targeting dihydrofolate reductase for antimicrobial and DHFR inhibition activity. Their work highlights the therapeutic potential of pyrazine derivatives in the development of new antimicrobial agents (Othman et al., 2020).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h3-4,7-9H,1-2,5-6H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVIDZGCPVAJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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